Methyl 7-chloroquinoline-3-carboxylate
Description
Methyl 7-chloroquinoline-3-carboxylate is a quinoline derivative characterized by a chlorine substituent at the 7-position and a methyl ester group at the 3-position of the heterocyclic ring. This compound is primarily utilized in research and development (R&D) for synthesizing pharmacologically active molecules, such as antimicrobial and anticancer agents . Its structural features, including the electron-withdrawing chlorine and ester functional groups, influence its reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
379699-99-7 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 |
InChI Key |
NVCYUPDSDHADTA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Cl |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Derivatives with Varied Substituents
(a) Ethyl 7-Chloroquinoline-3-Carboxylate
- Structural Difference: The ethyl ester group replaces the methyl ester, increasing molecular weight (C12H10ClNO2 vs. C11H8ClNO2) and altering lipophilicity.
- Applications : Similar R&D applications but may exhibit differing pharmacokinetic properties due to ester group size .
(b) Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Structural Differences : Additional substituents (cyclopropyl, fluoro, nitro, and ketone groups) enhance steric bulk and electronic complexity.
- Crystallography : Exhibits C–H⋯O and C–H⋯Cl interactions, contributing to crystal packing stability .
- Reactivity: The nitro and ketone groups increase electrophilicity, making it a precursor for antibacterial fluoroquinolones .
(c) Methyl 7-Acetylquinoline-3-Carboxylate
- Applications: Used in organic synthesis for building polyfunctionalized quinolines.
Isoquinoline Derivatives
(a) Methyl 3-Chloroisoquinoline-7-Carboxylate
- Structural Difference: The nitrogen atom is positioned differently (isoquinoline vs. quinoline), altering aromaticity and dipole moments.
- Physical Properties: Molecular formula C11H8ClNO2 (same as methyl 7-chloroquinoline-3-carboxylate), but distinct solubility and melting points due to structural isomerism .
Indole-Based Analogues
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structural Difference: The quinoline ring is replaced by an indole system, shifting electronic properties and hydrogen-bonding capacity.
- Applications: Primarily used in agrochemical research, contrasting with the medicinal focus of quinoline derivatives .
Data Tables
Table 1. Comparative Physical and Chemical Properties
Table 2. Structural Similarity Scores (Based on )
| Compound | Similarity Score | Key Difference |
|---|---|---|
| Methyl 7-acetylquinoline-3-carboxylate | 0.98 | Acetyl replaces chlorine |
| Methyl quinoline-3-carboxylate | 0.91 | No chlorine substituent |
| Methyl 6-methylquinoline-8-carboxylate | 0.89 | Methyl at 6-position; ester at 8-position |
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